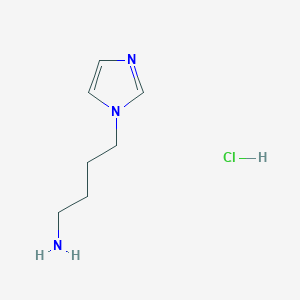

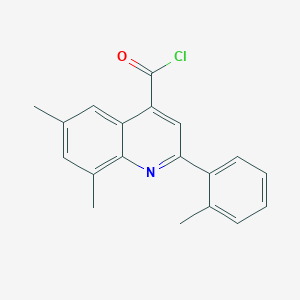

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

Descripción general

Descripción

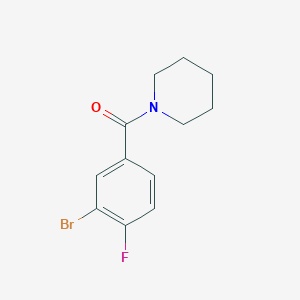

“6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. This compound has a molecular formula of C19H16ClNO and a molecular weight of 309.79 .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It also has a carbonyl chloride functional group attached to the 4-position of the quinoline .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl chloride group would make it a reactive compound, and it would be expected to be a solid at room temperature given its molecular weight .Aplicaciones Científicas De Investigación

For a comprehensive analysis of its applications, researchers would typically consult current scientific databases, peer-reviewed journals, and other scholarly resources. They would also conduct experiments to explore various applications, which could include:

Each of these applications would involve detailed experimental procedures tailored to the specific goals of the research, including the use of various analytical techniques such as mass spectrometry, NMR spectroscopy, chromatography, and others. The results would be documented in scientific reports, detailing the outcomes and supporting them with quantitative data and statistical analyses.

Proteomics Research

This compound is used in proteomics to study protein interactions and functions. It may serve as a tagging agent for proteins or be involved in the synthesis of peptides and proteins for study .

Synthesis of Fused Heterocycles

It can be used in the synthesis of various fused heterocycles, which are structures consisting of two or more different rings sharing two adjacent atoms. These heterocycles often exhibit unique biological activities and are valuable in drug research and development .

Anticancer Research

Derivatives of quinoline, such as “6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride”, have shown potential in anticancer studies. They may be used to synthesize compounds with anticancer properties, which are then tested for their efficacy against cancer cells .

For each application, researchers would conduct experiments using various methods such as chromatography, spectroscopy, and crystallography to analyze the compound and its derivatives. The results would include detailed data on the compound’s properties, interactions, and potential uses. However, for the latest and most detailed information, consulting current scientific literature and databases is recommended.

Propiedades

IUPAC Name |

6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-11-8-13(3)18-15(9-11)16(19(20)22)10-17(21-18)14-7-5-4-6-12(14)2/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRLKOACDPEVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride](/img/structure/B1451225.png)

![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)

![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)

![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)

![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)